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Compound of Interest

Compound Name: Ampro-222

Cat. No.: B15542616

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo brain concentration
and pharmacokinetic profile of MDI-222, a novel AMPA receptor positive allosteric modulator
(PAM), following oral administration. The provided protocols are based on established
methodologies for evaluating brain-penetrant small molecules.

Pharmacokinetic Profile of MDI-222

MDI-222 demonstrates favorable brain penetration and oral bioavailability, making it a viable
candidate for central nervous system (CNS) research.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of MDI-222 in preclinical
species.
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Parameter Species Value Citation
Brain:Plasma Ratio Rat ~1.5 [1]

Oral Bioavailability Rat 54% [1]

Dog 18% [1]

Plasma Half-life Rat 1.4 hours [1]

Dog 1.3 hours [1]

Plasma Protein Rat, Dog, Monkey,

Binding Human =99%

Brain Protein Binding Rat >99%

In Vivo Efficacy Dosing

The minimum effective dose (MED) of MDI-222 in cognitive enhancement paradigms highlights
its potency following oral administration.

. . Minimum Effective o
Assay Dosing Regimen 5 (p.0) Citation
ose (p.o.

Novel Object

B Acute 0.3 mg/kg
Recognition (NOR)

Sub-chronic (7 days) 0.1 mg/kg

Scopolamine-Induced
Passive Avoidance Acute 10 mg/kg
Deficit

Experimental Protocols

The following protocols outline the methodologies for determining the brain concentration and
pharmacokinetic profile of MDI-222 after oral administration.

Protocol 1: Pharmacokinetic Analysis in Rodents
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Objective: To determine the brain and plasma concentrations of MDI-222 over time following a
single oral dose.

Materials:

MDI-222

» Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
o Male Sprague-Dawley rats (or other appropriate rodent model)
e Oral gavage needles
e Blood collection tubes (with anticoagulant, e.g., EDTA)
e Centrifuge
e Brain harvesting tools
» Homogenizer
e Liquid chromatography-mass spectrometry (LC-MS/MS) system
e Internal standard for LC-MS/MS analysis
Procedure:
e Animal Dosing:
1. Fast animals overnight with free access to water.
2. Prepare a dosing solution of MDI-222 in the selected vehicle at the desired concentration.

3. Administer a single oral dose of MDI-222 via gavage. A typical dose for pharmacokinetic
studies might range from 1 to 10 mg/kg.

o Sample Collection:
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1. At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose,
anesthetize a subset of animals (n=3-5 per time point).

2. Collect blood samples via cardiac puncture into anticoagulant tubes.

3. Immediately perfuse the animals transcardially with ice-cold saline to remove blood from
the brain tissue.

4. Harvest the whole brain and rinse with cold saline. Blot dry and weigh.

e Sample Processing:

1. Plasma: Centrifuge the blood samples to separate plasma. Transfer the plasma to clean
tubes and store at -80°C until analysis.

2. Brain: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to
create a uniform brain homogenate. Store at -80°C until analysis.

e Bioanalysis by LC-MS/MS:

1. Prepare calibration standards and quality control samples by spiking known
concentrations of MDI-222 and the internal standard into blank plasma and brain
homogenate.

2. Perform protein precipitation or liquid-liquid extraction on plasma samples, brain
homogenates, standards, and controls to extract the analyte.

3. Analyze the extracted samples using a validated LC-MS/MS method to quantify the
concentration of MDI-222.

e Data Analysis:
1. Calculate the mean plasma and brain concentrations at each time point.
2. Plot the concentration-time profiles for both plasma and brain.

3. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC,
half-life, and the brain:plasma concentration ratio.
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Protocol 2: Sub-Chronic Dosing and Tissue Collection

Objective: To assess the impact of repeated oral administration of MDI-222 on brain and
plasma concentrations.

Procedure:

Administer MDI-222 orally once daily for a specified period (e.g., 7 days) at various dose
levels (e.g., 0.03, 0.1, 0.3, and 1 mg/kg).

On the final day of the study, administer the last dose.

At a specified time after the final dose (e.g., 30 minutes, corresponding to the time of
behavioral testing), collect blood and brain samples as described in Protocol 1.

Process and analyze the samples using LC-MS/MS to determine the steady-state
concentrations of MDI-222 in plasma and brain.

Visualizations
MDI-222 Mechanism of Action: AMPA Receptor
Modulation
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Caption: Signaling pathway of MDI-222 as a positive allosteric modulator of the AMPA receptor.

Experimental Workflow for In Vivo Brain Concentration
Analysis
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Caption: General experimental workflow for determining MDI-222 brain concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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